N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
The compound is a derivative of pyrrolidine . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Pyrrolidine compounds can be synthesized using different strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The structure of pyrrolidine compounds is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Scientific Research Applications
Antibacterial and Anti-Inflammatory Applications
N-substituted sulfonamides with a 1,4-benzodioxane moiety have been synthesized and demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacterial strains. These compounds have also shown potential as lipoxygenase inhibitors, suggesting their utility in treating inflammatory conditions. For instance, specific derivatives exhibited comparable or superior inhibitory activity against lipoxygenase enzyme relative to standard Baicalein, highlighting their therapeutic potential for inflammatory diseases (Abbasi et al., 2017).
Enzyme Inhibition for Diabetes and Alzheimer's Disease
A series of new sulfonamides, incorporating benzodioxane and acetamide moieties, were synthesized and evaluated for their enzyme inhibitory potential, notably against α-glucosidase and acetylcholinesterase (AChE). These compounds showed substantial inhibitory activity, suggesting their application in managing diabetes and Alzheimer's disease. The in silico molecular docking results supported the in vitro enzyme inhibition data, indicating these compounds' potential as therapeutic agents (Abbasi et al., 2019).
Antimalarial and COVID-19 Potential
N-substituted sulfonamides were investigated for their antimalarial activities and evaluated for their potential against COVID-19 through computational calculations and molecular docking studies. The study found that certain derivatives exhibited significant antimalarial activity and theoretical calculations suggested a potential mechanism of action, providing a basis for further research into their applicability against COVID-19 (Fahim & Ismael, 2021).
Antimicrobial and Antioxidant Properties
Synthesis of pyrazole-based sulfonamide derivatives has been explored, with several compounds displaying significant antimicrobial and antioxidant activities. This research suggests the potential of these derivatives as candidates for developing new antimicrobial agents with additional antioxidant properties, which could have diverse therapeutic applications (Badgujar, More, & Meshram, 2018).
Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, like this one, are often used by medicinal chemists to obtain compounds for the treatment of human diseases .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to have diverse biological profiles .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c21-18-5-2-8-20(18)14-4-1-3-13(11-14)19-26(22,23)15-6-7-16-17(12-15)25-10-9-24-16/h1,3-4,6-7,11-12,19H,2,5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRVSJQQMQTOHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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